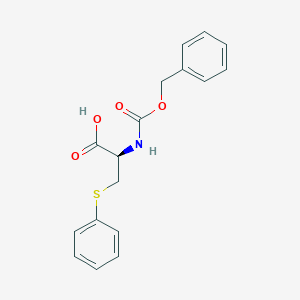

CBZ-S-Phenyl-L-Cysteine

概述

描述

CBZ-S-Phenyl-L-Cysteine, also known as N-Cbz-S-Phenyl-L-Cysteine, is a compound that contains a N-Cbz protecting group, a phenyl group, and an L-cysteine group. This compound is significant in medicinal chemistry and organic synthesis, particularly in the synthesis of peptides and proteins. The N-Cbz protecting group safeguards the amino group in cysteine, ensuring the selectivity of other chemical reactions. It is also commonly used in the synthesis of biologically active peptide drugs, such as anticancer drugs .

准备方法

The preparation of CBZ-S-Phenyl-L-Cysteine is generally accomplished through chemical synthesis. Common synthetic routes include:

Introduction of a N-Cbz Protecting Group: This involves protecting the amino group on cysteine.

Introduction of a Phenyl Group: This involves attaching a phenyl group to the thio group on cysteine.

A highly efficient chemoenzymatic method has also been developed, which uses tryptophan synthase. This method involves a four-step reaction sequence starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase .

化学反应分析

CBZ-S-Phenyl-L-Cysteine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Synthesis

Role as an Intermediate:

CBZ-S-Phenyl-L-Cysteine serves as a key intermediate in the synthesis of peptides and proteins. The N-Cbz protecting group allows for selective reactions at other functional sites, making it invaluable in complex organic synthesis .

Synthetic Methods:

The preparation methods for this compound typically involve:

- Introduction of N-Cbz Group: Protecting the amino group on cysteine.

- Phenyl Group Attachment: Adding a phenyl group to the thio group on cysteine.

- Chemoenzymatic Methods: A notable method involves using tryptophan synthase, yielding high-purity products efficiently .

Biological Applications

Enzyme Mechanisms and Protein Studies:

this compound is utilized in studying enzyme mechanisms and protein structures. It helps researchers understand how proteins fold and interact with other biomolecules .

Potential Therapeutic Applications:

Research indicates that S-phenyl-L-cysteine derivatives may act as antiretroviral agents against HIV, showcasing their potential in pharmaceutical applications . The compound's ability to inhibit proteases makes it a candidate for developing new antiviral therapies.

Medicinal Chemistry

Synthesis of Biologically Active Peptides:

this compound is integral in synthesizing biologically active peptide drugs, including those with anticancer properties. Its unique structure allows for the development of peptides that can target specific biological pathways .

Pharmaceutical Industry Applications:

The compound is used extensively in pharmaceutical research for developing new drugs and therapeutic agents. Its role as an intermediate facilitates the creation of complex drug molecules .

Data Tables

Case Studies

-

Antiviral Research:

A study demonstrated that S-phenyl-L-cysteine derivatives exhibit potential as protease inhibitors for HIV, highlighting their therapeutic relevance . -

Peptide Synthesis Techniques:

Research has shown that employing this compound in peptide synthesis can enhance yield and purity through optimized reaction conditions using chemoenzymatic methods . -

Pharmaceutical Applications:

The compound has been successfully used to develop novel compounds targeting metabolic pathways, showcasing its versatility in drug discovery processes .

作用机制

The mechanism of action of CBZ-S-Phenyl-L-Cysteine involves its role as a protecting group in peptide synthesis. The N-Cbz group protects the amino group in cysteine, allowing for selective reactions to occur at other sites. This selectivity is crucial in the synthesis of complex peptides and proteins .

相似化合物的比较

CBZ-S-Phenyl-L-Cysteine is unique due to its specific structure and the presence of the N-Cbz protecting group. Similar compounds include:

S-Phenyl-L-Cysteine: Lacks the N-Cbz protecting group.

N-Cbz-L-Cysteine: Lacks the phenyl group.

N-Cbz-S-Benzyl-L-Cysteine: Contains a benzyl group instead of a phenyl group

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in specific synthetic and research contexts.

生物活性

CBZ-S-Phenyl-L-Cysteine, a derivative of the amino acid cysteine, has garnered attention in recent years due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is known for its role as a precursor in the synthesis of various bioactive molecules and its potential therapeutic applications, including antiviral and anticancer properties.

This compound (C17H17NO4S) is characterized by the presence of a carbobenzoxy (CBZ) protecting group on the amino group of S-phenyl-L-cysteine. This modification enhances its stability and bioavailability, making it an attractive candidate for further pharmacological studies.

Antiviral Properties

Recent studies have indicated that S-phenyl-L-cysteine exhibits potential as an antiretroviral agent, particularly against HIV. The compound acts as a protease inhibitor, which is crucial in preventing viral replication. A study demonstrated that optically active S-phenyl-L-cysteine could be synthesized efficiently through a chemoenzymatic method involving tryptophan synthase, yielding high purity and significant biological activity against HIV .

Anticancer Activity

This compound has also shown promise in cancer research . Its ability to inhibit transglutaminase 2 (TG2), an enzyme implicated in various cancers, suggests that it could play a role in cancer therapy. Inhibition of TG2 has been linked to reduced tumor growth and metastasis. Structure-activity relationship studies have identified specific modifications that enhance the inhibitory potency of related compounds .

The mechanism by which this compound exerts its biological effects involves:

- Covalent Binding : The compound can covalently bind to active site cysteine residues in target proteins, such as TG2, leading to functional inhibition.

- Disruption of Protein Interactions : By modifying protein interactions, this compound may alter signaling pathways critical for cell proliferation and survival.

HIV Inhibition Study

In a controlled study, S-phenyl-L-cysteine was evaluated for its efficacy against HIV-infected cells. Results indicated a dose-dependent reduction in viral load, with an EC50 value reflecting significant antiviral activity. The study concluded that further exploration into its use as part of combination therapies for HIV is warranted .

Cancer Therapeutics

A separate investigation focused on the use of this compound in glioblastoma models showed that treatment with this compound resulted in a marked reduction in tumor size compared to controls. The study highlighted the compound's potential as part of a novel therapeutic regimen for aggressive cancers .

Data Summary

属性

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBOGFMUFMJWEP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159453-24-4 | |

| Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159453-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common synthetic approach for producing CBZ-S-Phenyl-L-Cysteine?

A1: A widely used method for synthesizing N-Carboxybenzyl-(S-Phenyl)-L-Cysteine (this compound) starts with the β-lactone of N-Carboxybenzyl-L-serine. This approach has been successfully scaled to multi-kilogram production and yields the desired compound with high optical purity. []

Q2: Are there any novel intermediate compounds identified in the synthesis of this compound or its derivatives?

A2: Yes, recent research has led to the identification of novel intermediate compounds during the synthesis of halogenoalkyl alcohol derivatives using this compound as a starting material. These include new active ester derivatives, a novel ylide compound (formula 5), and a halomethyl ketone intermediate (formula 6). These discoveries pave the way for the efficient production of (2S, 3R)-N-Carboxybenzyl-3-amino-1-halogeno-4-phenylsulfanyl-butane-2-ol derivatives. []

Q3: What is a notable application of this compound in synthetic chemistry?

A3: this compound serves as a valuable starting material in the synthesis of various organic compounds. One notable application is its use in a convenient, large-scale synthesis of N-Carboxybenzyl-(S-Phenyl)-L-Cysteine itself. This highlights the compound's versatility and importance in synthetic organic chemistry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。